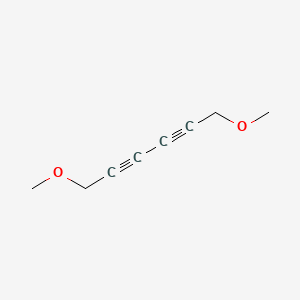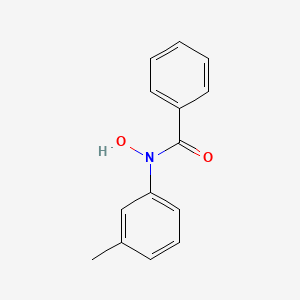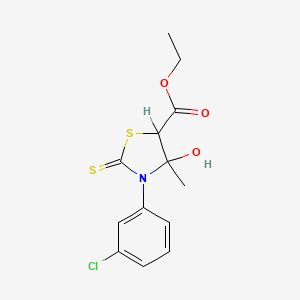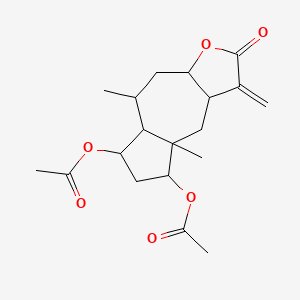
Urea, (2,6-diethylphenethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Urea, (2,6-diethylphenethyl)- is a derivative of urea, a compound widely known for its role in the metabolism of nitrogen-containing compounds in animals. Urea itself is a colorless, odorless solid that is highly soluble in water and is used extensively in fertilizers and the chemical industry . The (2,6-diethylphenethyl) substitution introduces specific structural and functional properties to the urea molecule, making it of interest in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-substituted ureas, such as Urea, (2,6-diethylphenethyl)-, can be achieved through several methods. One common approach involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is efficient and environmentally friendly, producing high yields with high chemical purity. Another method involves the reaction of isocyanates or carbamoyl chlorides with ammonia, although this method is less environmentally friendly due to the use of phosgene .
Industrial Production Methods
Industrial production of N-substituted ureas often focuses on scalability and cost-effectiveness. The use of catalyst-free and scalable synthesis methods, such as the nucleophilic addition of amines to potassium isocyanate, is preferred for large-scale production . This method is not only efficient but also reduces the environmental impact associated with traditional synthetic routes.
化学反应分析
Types of Reactions
Urea, (2,6-diethylphenethyl)-, like other urea derivatives, can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Urea derivatives can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles to replace specific functional groups on the urea molecule.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of urea derivatives can lead to the formation of carbonyl compounds, while reduction can yield amines or alcohols.
科学研究应用
Urea, (2,6-diethylphenethyl)- has diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: It is used as a building block for the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: In biological research, urea derivatives are studied for their role in protein denaturation and stabilization.
作用机制
The mechanism of action of Urea, (2,6-diethylphenethyl)- involves its interaction with molecular targets through hydrogen bonding and van der Waals interactions. These interactions can lead to the denaturation of proteins or stabilization of specific molecular structures . The compound’s effects are mediated through its ability to form multiple types of interactions with both backbone and side chains of proteins, making it a versatile agent in various applications.
相似化合物的比较
Similar Compounds
Thiourea: Similar to urea but contains a sulfur atom in place of an oxygen atom.
Hydroxycarbamide: A hydroxylated derivative of urea with distinct pharmacological properties.
Carbamide Peroxide: A compound used in dental bleaching and as an antiseptic.
Uniqueness
Urea, (2,6-diethylphenethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific molecular interactions and stability.
属性
CAS 编号 |
25017-43-0 |
|---|---|
分子式 |
C13H20N2O |
分子量 |
220.31 g/mol |
IUPAC 名称 |
2-(2,6-diethylphenyl)ethylurea |
InChI |
InChI=1S/C13H20N2O/c1-3-10-6-5-7-11(4-2)12(10)8-9-15-13(14)16/h5-7H,3-4,8-9H2,1-2H3,(H3,14,15,16) |
InChI 键 |
UPLVLFPMRZRIGP-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C(=CC=C1)CC)CCNC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



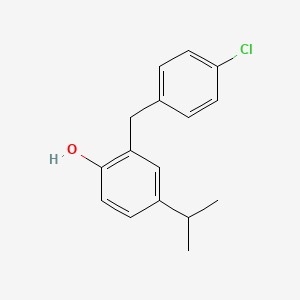
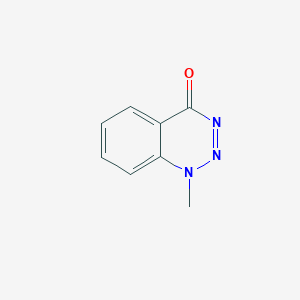
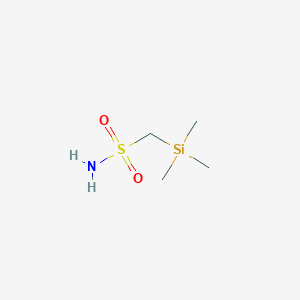

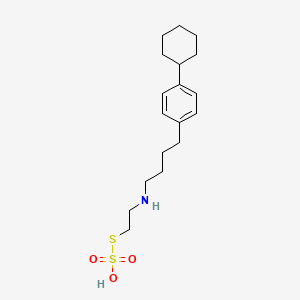
![N-[3-(Dimethylamino)propyl]-3-oxobutanamide](/img/structure/B14703472.png)
